BenchChemオンラインストアへようこそ!

CP-07

PROTAC Cereblon Fluorescence Polarization

CP-07 is a precise tool compound for confirming cereblon-mediated degradation of CDK9 in cellular models. Its unique piperazine-piperidine linker provides a critical 'linker archetype' for quantitative SAR studies, allowing you to optimize DC50 and selectivity. Minor alterations can profoundly impact degradation efficiency; ensure reproducibility by using this well-defined, high-purity compound.

Molecular Formula C45H48N6O8
Molecular Weight 800.9 g/mol
Cat. No. B12378786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP-07
Molecular FormulaC45H48N6O8
Molecular Weight800.9 g/mol
Structural Identifiers
SMILESCN1CCC(=CC1)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=C(C=C4)N5CCN(CC5)CC6CCN(CC6)C7=CC8=C(C=C7)C(=O)N(C8=O)C9CCC(=O)NC9=O)O)OC
InChIInChI=1S/C45H48N6O8/c1-47-15-13-29(14-16-47)40-38(58-2)25-36(53)41-35(52)24-37(59-42(40)41)28-3-5-30(6-4-28)50-21-19-48(20-22-50)26-27-11-17-49(18-12-27)31-7-8-32-33(23-31)45(57)51(44(32)56)34-9-10-39(54)46-43(34)55/h3-8,13,23-25,27,34,53H,9-12,14-22,26H2,1-2H3,(H,46,54,55)
InChIKeyXYXVVDGNOBODDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,6-dioxopiperidin-3-yl)-5-[4-[[4-[4-[5-hydroxy-7-methoxy-8-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-4-oxochromen-2-yl]phenyl]piperazin-1-yl]methyl]piperidin-1-yl]isoindole-1,3-dione: A Cereblon-Based PROTAC for Targeted Protein Degradation


2-(2,6-dioxopiperidin-3-yl)-5-[4-[[4-[4-[5-hydroxy-7-methoxy-8-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-4-oxochromen-2-yl]phenyl]piperazin-1-yl]methyl]piperidin-1-yl]isoindole-1,3-dione is a heterobifunctional proteolysis-targeting chimera (PROTAC) that recruits cereblon (CRBN) E3 ubiquitin ligase to mediate the ubiquitination and subsequent proteasomal degradation of specific target proteins [1]. The compound features a cereblon-binding moiety derived from pomalidomide, linked via a piperazine-piperidine spacer to a flavonoid-based ligand that engages the target protein of interest [2]. This class of degrader molecules is designed to achieve selective depletion of pathogenic proteins at low nanomolar concentrations, offering a distinct pharmacological profile compared to traditional occupancy-based inhibitors.

Why 2-(2,6-dioxopiperidin-3-yl)-5-[4-[[4-[4-[5-hydroxy-7-methoxy-8-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-4-oxochromen-2-yl]phenyl]piperazin-1-yl]methyl]piperidin-1-yl]isoindole-1,3-dione Cannot Be Replaced by Standard PROTACs or BET Inhibitors


In the procurement of PROTAC compounds for research and drug discovery, substituting a specific compound with a structurally similar analog or a different class of protein degrader can lead to fundamentally different experimental outcomes. PROTAC molecules exhibit a high degree of functional selectivity that is exquisitely dependent on the specific combination of target ligand, linker composition, and E3 ligase recruiter. Even minor alterations in linker length, rigidity, or attachment point can profoundly alter the formation and stability of the ternary complex, directly impacting degradation potency (DC50), maximum degradation (Dmax), and selectivity among protein family members [1]. For example, the BRD4-targeting PROTAC MZ1 demonstrates selective degradation of BRD4 over BRD2 and BRD3, while other BET degraders like dBET1 and ARV-825 exhibit a broader, pan-BET degradation profile [2]. Therefore, generic substitution without empirical validation of the specific compound's quantitative degradation profile can compromise assay reproducibility and lead to misleading structure-activity relationship conclusions.

Product-Specific Quantitative Evidence Guide for 2-(2,6-dioxopiperidin-3-yl)-5-[4-[[4-[4-[5-hydroxy-7-methoxy-8-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-4-oxochromen-2-yl]phenyl]piperazin-1-yl]methyl]piperidin-1-yl]isoindole-1,3-dione


Quantitative In Vitro Affinity for the Target Protein

This compound demonstrates measurable binding activity in a cell-free fluorescence polarization (FP) assay, yielding an IC50 value of 552 nM [1]. This affinity is for its specific target protein, and represents the intrinsic binding potential of the target ligand moiety. A direct head-to-head comparison with a structurally similar analog is not available in the public domain for this specific degrader.

PROTAC Cereblon Fluorescence Polarization

Optimal Research and Industrial Applications for 2-(2,6-dioxopiperidin-3-yl)-5-[4-[[4-[4-[5-hydroxy-7-methoxy-8-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-4-oxochromen-2-yl]phenyl]piperazin-1-yl]methyl]piperidin-1-yl]isoindole-1,3-dione


Validation of Cereblon-Dependent Degradation Mechanisms

This compound serves as a precise tool compound for confirming cereblon (CRBN)-mediated degradation of its specific target protein in cellular models. Its well-defined pomalidomide-based E3 ligase recruiter [1] allows researchers to dissect the ubiquitin-proteasome pathway in a controlled, quantitative manner, distinguishing CRBN-dependent from CRBN-independent effects.

Comparative Analysis of PROTAC Ternary Complex Formation

The compound can be utilized in biophysical assays (e.g., SPR, TR-FRET) to investigate the kinetics and thermodynamics of ternary complex formation between CRBN, the target protein, and the PROTAC molecule. The specific linker composition in this compound [2] is a key variable for understanding how linker structure influences the stability and cooperativity of the ternary complex, a central determinant of degradation efficiency [3].

Structure-Activity Relationship (SAR) Studies for Linker Optimization

In medicinal chemistry programs, this compound represents a specific 'linker archetype' within a PROTAC series. It provides a baseline for quantitative SAR studies, where systematic variations in linker length, rigidity, or composition are made to optimize degradation potency (DC50), selectivity, and pharmacokinetic properties. The compound's unique piperazine-piperidine linker [2] can be a starting point for the design of novel PROTACs with improved drug-like characteristics.

Quote Request

Request a Quote for CP-07

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.